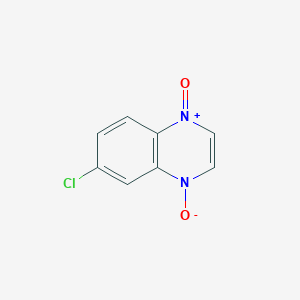

Quinoxaline, 6-chloro-, 1,4-dioxide

Description

Significance of the Quinoxaline (B1680401) Scaffold in Medicinal Chemistry Research

The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a cornerstone in the development of new drugs due to its wide array of biological activities. nih.govnih.gov This structural motif is present in a number of antibiotics, such as echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. nih.gov The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. nih.gov Consequently, quinoxaline derivatives have been investigated for a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal activities. nih.govresearchgate.net The ability of quinoxalines to act as kinase inhibitors has also positioned them as promising candidates for anticancer therapies.

Historical Context of Quinoxaline 1,4-Dioxide Research

The investigation into the biological properties of quinoxaline 1,4-dioxides began in the 1940s when they were first identified as potent antibacterial agents. mdpi.com This discovery paved the way for their use as growth promoters in animal feed to enhance feed conversion efficiency. mdpi.com A significant breakthrough in their therapeutic application was the development of drugs like carbadox (B606473) and olaquindox (B1677201) for veterinary use. mdpi.com Further research revealed their selective cytotoxicity against hypoxic cells found in solid tumors, opening a new avenue for their investigation as anticancer agents. nih.govmdpi.com Over the decades, the research has expanded to explore their efficacy against a range of pathogens and diseases, including tuberculosis, fungal infections, and parasitic diseases like malaria. mdpi.comnih.gov

Research Trajectories of Quinoxaline, 6-chloro-, 1,4-dioxide within the Quinoxaline 1,4-Dioxide Landscape

Within the broader landscape of quinoxaline 1,4-dioxide research, specific derivatives have been the subject of focused investigation. The compound This compound has garnered attention due to the influence of the chloro substituent on its biological activity. Research has indicated that the presence of a halogen, such as chlorine, at the 6- or 7-position of the quinoxaline 1,4-dioxide ring can significantly enhance its antimicrobial and anticancer properties. mdpi.com

The synthesis of 6-chloro-quinoxaline derivatives often starts from p-chloroaniline, involving a series of reactions including condensation, nitration, reduction, and cyclization. researchgate.net For instance, an improved regioselective synthesis of 6-chloro-1H-quinoxalin-2-one has been described, which serves as a precursor for further derivatization. researchgate.net Another synthetic route involves the reaction of 3-chloro-4-fluoro benzamine, which through acetylation, nitration, and subsequent reactions, can yield 6-chloro-7-fluoro quinoxaline derivatives. nih.gov

The primary research trajectory for 6-chloro-quinoxaline 1,4-dioxide and its analogues has been in the exploration of their biological activities. Studies have shown that these compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The introduction of a chlorine atom at the 6-position has been shown to be a key factor in this enhanced activity. mdpi.com Furthermore, their potential as anticancer agents is an active area of research, with studies indicating that chloro-substituted quinoxaline 1,4-dioxides can induce cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net The selective toxicity of these compounds towards hypoxic tumor cells makes them particularly promising for the development of new cancer therapies. nih.gov

Interactive Data Table: Biological Activity of Quinoxaline Derivatives

| Compound/Derivative Class | Biological Activity | Research Focus |

| Quinoxaline Scaffold | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory | Broad-spectrum therapeutic applications |

| Quinoxaline 1,4-Dioxides | Potent Antibacterial, Anticancer (hypoxia-selective) | Development of antibacterial and anticancer drugs |

| 6-chloro-quinoxaline derivatives | Enhanced Antimicrobial and Anticancer activity | Investigating the role of the chloro substituent |

Structure

3D Structure

Properties

CAS No. |

6639-80-1 |

|---|---|

Molecular Formula |

C8H5ClN2O2 |

Molecular Weight |

196.59 g/mol |

IUPAC Name |

6-chloro-4-oxidoquinoxalin-1-ium 1-oxide |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-1-2-7-8(5-6)11(13)4-3-10(7)12/h1-5H |

InChI Key |

WNUHANLEJDTRNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N(C=C[N+]2=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches for Quinoxaline (B1680401) 1,4-Dioxides

The synthesis of the quinoxaline 1,4-dioxide core can be broadly categorized into two primary strategies: the direct oxidation of a pre-formed quinoxaline ring and the construction of the di-N-oxide ring system through cyclocondensation reactions. mdpi.com

Historically, the direct oxidation of quinoxaline derivatives was a primary method for synthesizing their N-oxides. mdpi.com However, this approach often faces limitations. The use of common oxidizing agents like peroxy acids or hydrogen peroxide is frequently inefficient for producing the desired 1,4-dioxide in high yields. nih.gov This is because the formation of the first N-oxide group deactivates the heterocyclic core, making the subsequent electrophilic attack required to form the second N-oxide more difficult. nih.gov

A significant advancement in this area was the development of a method using a complex of hypofluorous acid with acetonitrile (B52724) (HOF·CH3CN). This powerful oxidizing agent allows for the conversion of quinoxalines to their corresponding 1,4-dioxides with nearly quantitative yields. nih.gov Notably, this method is effective even for quinoxalines bearing electron-withdrawing substituents or sterically hindering groups, which are challenging to oxidize using traditional methods. nih.gov

The most prominent and versatile preparative method for synthesizing quinoxaline 1,4-dioxides is the Beirut Reaction, first reported in 1965 by M.J. Haddadin and C.H. Issidorides. mdpi.comnih.gov This reaction involves the heterocyclization of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) N-oxide) with a suitable two-carbon unit, typically an enol or an enamine. mdpi.com

The reaction can be successfully carried out with a variety of partners, including:

Enamines: The initial Beirut reaction utilized enamines, such as the morpholinylcyclohexene, to react with benzofuroxan, yielding the corresponding quinoxaline 1,4-dioxide. mdpi.comnih.gov

β-Dicarbonyl Compounds: Cyclization of benzofuroxans with 1,3-diketones, β-ketoesters, or β-ketoamides is a common strategy to produce 2-acyl derivatives of quinoxaline 1,4-dioxide. mdpi.comresearchgate.net

Active Methylene Compounds: Reagents like malononitrile (B47326) can be used to synthesize derivatives such as 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide. mdpi.com

The Beirut reaction has become the cornerstone for the synthesis of a wide array of substituted quinoxaline 1,4-dioxides due to its efficiency and broad substrate scope. researchgate.netmtieat.org

Table 1: Examples of Beirut Reaction for Quinoxaline 1,4-Dioxide Synthesis

| Benzofuroxan Reactant | Co-reactant | Resulting Quinoxaline 1,4-Dioxide Type |

|---|---|---|

| Benzofuroxan | Enamines (e.g., morpholinylcyclohexene) | 2,3-Tetramethylenequinoxaline 1,4-dioxide |

| Benzofuroxan | β-Ketoesters | 2-Acyl-3-hydroxyquinoxaline 1,4-dioxides |

| Benzofuroxan | Malononitrile | 3-Amino-2-carbonitrile quinoxaline 1,4-dioxides |

| Substituted Benzofuroxans | 1,3-Diketones | 2-Acyl-3-alkyl-6/7-substituted-quinoxaline 1,4-dioxides |

Targeted Synthesis of 6-Chloro-Quinoxaline 1,4-Dioxide

The targeted synthesis of 6-chloro-quinoxaline 1,4-dioxide is typically achieved through the Beirut reaction, utilizing a chloro-substituted benzofuroxan as the starting material. Specifically, the reaction employs 5-chlorobenzofuroxan (B93099).

The reaction of a monosubstituted benzofuroxan, particularly one with an electron-withdrawing group like chlorine, with a β-dicarbonyl compound can lead to a mixture of two regioisomers: the 6-substituted and the 7-substituted quinoxaline 1,4-dioxide. nih.gov However, studies have shown that for electron-withdrawing substituents, the 6-isomer is often the predominant product. nih.gov For example, the condensation of 5-chlorobenzofuroxan with dicarbonyl compounds will primarily yield the desired 6-chloro-quinoxaline 1,4-dioxide derivatives over the 7-chloro isomers. mdpi.com This regioselectivity is crucial for the targeted synthesis of the 6-chloro compound.

Strategies for Chemical Modification and Derivatization of Quinoxaline, 6-chloro-, 1,4-dioxide

The 6-chloro-quinoxaline 1,4-dioxide core is a versatile scaffold for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The reactivity of the molecule is influenced by both the N-oxide groups and the chloro-substituent on the benzene (B151609) ring.

The presence of the 6-chloro substituent has a dual influence. First, as mentioned previously, its precursor (5-chlorobenzofuroxan) directs the Beirut reaction to preferentially form the 6-chloro isomer over the 7-chloro isomer. nih.gov

Second, the electron-withdrawing nature of both the N-oxide fragments and the chlorine atom at the 6-position activates the heterocyclic core for certain reactions. Specifically, it facilitates nucleophilic substitution of other leaving groups located at positions 2, 3, and 7 of the quinoxaline system under relatively mild conditions. nih.gov While direct substitution of the 6-chloro group itself is more challenging, its presence electronically primes the rest of the molecule for derivatization. Research has indicated that quinoxaline 1,4-dioxide derivatives with a chlorine atom at the 6- or 7-position often exhibit enhanced biological activity, which is attributed to the electron-acceptor properties facilitating the bioreduction of the N-oxide groups. mdpi.com

The chemical architecture of quinoxaline 1,4-dioxides allows for a variety of functional group interconversions. While many reactions focus on substituents at the 2- and 3-positions, the principles can be extended to the broader scaffold.

Reactions of the N-Oxide Groups: The N-oxide groups are the most reactive sites in many reactions. They can be reduced or participate in rearrangements when treated with nucleophiles or acid halides, although these reactions can sometimes lead to lower yields of the desired target products. nih.gov

Modification of Side-Chain Groups: One of the most common strategies for diversification involves the transformation of alkyl or acyl groups attached to the pyrazine (B50134) ring (positions 2 and 3). For instance, methyl groups can be brominated and subsequently substituted with other nucleophiles to introduce new functionalities. nih.gov Similarly, acetyl groups can undergo condensation reactions to form chalcones, which can then be used to construct further heterocyclic rings. nih.gov

Nucleophilic Aromatic Substitution: The electron-deficient nature of the quinoxaline 1,4-dioxide ring system allows for nucleophilic substitution of leaving groups on the benzene portion of the molecule. For example, fluorine atoms on the quinoxaline ring have been shown to be replaced by methoxy (B1213986) groups when treated with an ammonia-saturated solution of methanol. nih.gov Similarly, phenoxy groups can be displaced by ammonia (B1221849) to yield amino derivatives. nih.gov This highlights the potential for converting the 6-chloro group into other functionalities, such as amino or alkoxy groups, to generate new derivatives.

Elucidation of Structure Activity Relationships Sar for Quinoxaline, 6 Chloro , 1,4 Dioxide and Its Analogs

Methodologies for SAR Determination

The determination of structure-activity relationships for quinoxaline (B1680401), 6-chloro-, 1,4-dioxide and its analogs employs a combination of experimental and computational approaches. oncodesign-services.comresearchgate.net

Experimental methodologies form the foundational basis of SAR studies. The primary approach involves the synthesis of a series of analogs where specific parts of the lead compound, such as the position and nature of substituents on the quinoxaline ring, are systematically modified. researchgate.netnih.gov These synthesized compounds then undergo rigorous biological evaluation through various in vitro and in vivo assays to determine their activity against specific targets, such as bacteria, fungi, or cancer cell lines. nih.govnih.govnih.gov For instance, the antimycobacterial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC) against strains like Mycobacterium tuberculosis. nih.govnih.gov By comparing the biological activity of these analogs, researchers can deduce the influence of specific structural features on the observed efficacy.

Computational methods have become indispensable in modern drug discovery for predicting the biological activity of new compounds and understanding their interactions with biological targets. oncodesign-services.com Techniques such as molecular modeling allow for the construction and simulation of three-dimensional models of molecules, providing insights into how they might interact with proteins or enzymes. oncodesign-services.com For quinoxaline 1,4-dioxides, computational studies often involve docking the compounds into the active sites of target enzymes to predict their binding affinity and orientation. nih.gov

Impact of Substituents on Biological Activity Profiles

The biological activity of quinoxaline 1,4-dioxides is profoundly influenced by the nature and position of substituents on the heterocyclic ring system.

The presence and position of halogen atoms on the quinoxaline ring are critical determinants of biological activity. The 6-chloro substituent, a key feature of the titular compound, is often associated with significant biological effects. Halogens, being electron-withdrawing groups, can influence the electronic properties of the quinoxaline ring system, which in turn can affect how the molecule interacts with its biological target. nih.gov

Studies on various quinoxaline 1,4-dioxide derivatives have consistently shown that halogenation at specific positions can enhance antimicrobial and anticancer activities. For example, in a series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides, the 6,7-dichloro derivatives were found to be potent cytotoxins. nih.gov Similarly, the presence of a chloro group at the 7-position of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides resulted in a compound that was significantly more active against Plasmodium falciparum than chloroquine. nih.gov Research has also indicated that for certain quinoxaline derivatives, a chloro substituent at the para position of a phenyl group attached to the main ring contributes to better antimalarial activity. nih.gov The introduction of a 6-chloro substituent has been shown to produce compounds with good antimycobacterial activity. nih.gov

The specific placement of substituents on the quinoxaline ring, known as positional isomerism, plays a crucial role in determining the pharmacological efficacy of these compounds. The differential effects of substituents at the C6 versus the C7 position have been a subject of investigation.

For instance, in the study of quinoxaline-2-carboxylate 1,4-dioxide derivatives, the presence of a chloro, methyl, or methoxy (B1213986) group at the 7-position was found to reduce the MIC and IC50 values, indicating enhanced anti-TB activity. nih.gov This suggests that for this particular series, the 7-position is more favorable for these substituents than the 6-position.

Molecular modeling studies have provided insights into the energetic differences between positional isomers. In one study, the 6-isomer of a sulfonamido-substituted quinoxaline 1,4-dioxide was found to engage in an additional hydrophobic interaction with the active site of a target enzyme compared to its 7-isomer, resulting in a more favorable binding energy. nih.gov This highlights that even subtle changes in substituent position can lead to significant differences in molecular interactions and, consequently, biological activity.

Research on dual antitubercular and antileishmanial quinoxaline di-N-oxides has also underscored the importance of substituent position. In these studies, the presence of a substituent at the C-6 position of the quinoxaline ring generally led to an increase in antitubercular activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling in Quinoxaline 1,4-Dioxide Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edu This approach is particularly valuable in the study of quinoxaline 1,4-dioxides for predicting the activity of novel derivatives and for understanding the key structural features that govern their efficacy. mdpi.comresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed. nih.govnih.govresearchgate.net These methods analyze the 3D properties of molecules, such as their steric and electrostatic fields, to correlate them with biological activity. nih.govslideshare.net

A typical 3D-QSAR study involves several steps:

Dataset Selection: A series of structurally related quinoxaline 1,4-dioxide analogs with known biological activities (e.g., MIC values) is chosen. nih.gov

Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common scaffold. nih.gov

Calculation of Molecular Fields/Indices: For CoMFA, steric and electrostatic fields are calculated around the aligned molecules. CoMSIA uses additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to derive a mathematical equation that correlates the calculated fields/indices with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal (e.g., cross-validation) and external validation techniques. nih.gov

For example, a 3D-QSAR study on a series of quinoxaline 1,4-di-N-oxide derivatives with antituberculosis activity yielded statistically significant CoMFA and CoMSIA models. nih.gov The CoMFA model had a cross-validated q² of 0.507 and a non-cross-validated r² of 0.923, while the CoMSIA model showed a q² of 0.665 and an r² of 0.977, indicating good predictive ability. nih.gov Such models can provide valuable insights for the rational design of new, more potent antitubercular agents. nih.gov Another QSAR study on quinoxaline-2-carboxylate 1,4-di-N-oxides also resulted in predictive models that could guide the development of new candidate structures. mdpi.com

The contour maps generated from these analyses can visually represent the regions where modifications to the molecular structure are likely to increase or decrease biological activity, thus guiding further synthetic efforts. nih.gov

| Parameter | CoMFA | CoMSIA |

| q² (cross-validated) | 0.507 | 0.665 |

| r² (non-cross-validated) | 0.923 | 0.977 |

| Fields/Descriptors | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |

| Statistical parameters from a 3D-QSAR study on antitubercular quinoxaline 1,4-di-N-oxides. nih.gov |

Molecular Mechanisms of Action of Quinoxaline 1,4 Dioxide Derivatives

Investigation of Bioreductive Activation Pathways

The biological activity of quinoxaline (B1680401) 1,4-dioxides is intrinsically linked to the bioreduction of their N-oxide groups. nih.govmdpi.com These compounds essentially act as prodrugs, which are metabolized by cellular enzymes, particularly oxidoreductases, into their active forms. nih.govmdpi.com The N-oxide moieties are the key functional groups responsible for both the activity and toxicity of these derivatives. researchgate.net The efficiency of this bioreduction process is a critical determinant of their biological effects. mdpi.comresearchgate.net For instance, the antibacterial activity of QdNOs has been shown to be inhibited by oxypurinol, a xanthine (B1682287) oxidase inhibitor, indicating that enzymes like xanthine oxidase are involved in the reductive activation. researchgate.net

Upon bioreduction, quinoxaline 1,4-dioxides generate free radical species, which are believed to be the primary mediators of their biological effects. researchgate.net The process begins when the parent compound, such as a quinoxaline 1,4-dioxide (QDX), accepts an electron and a proton to form a neutral radical. nih.gov This radical species is highly reactive. nih.gov

Subsequent reactions can lead to the formation of various reactive oxygen species (ROS), including hydroxyl radicals (•OH). researchgate.netnih.gov Studies have demonstrated a significant, dose-dependent increase in intracellular ROS and hydroxyl radicals in bacteria exposed to QdNOs under anaerobic conditions. researchgate.net It is this formation of free radicals that is presumed to cause cellular oxidative damage, a common mechanism of bioactivity for this class of compounds. researchgate.netresearchgate.net

Hypoxia, or a low-oxygen environment, is a crucial factor in the activation of quinoxaline 1,4-dioxides. nih.govnih.gov These compounds are known as hypoxia-selective agents because their bioreductive activation is significantly enhanced under anaerobic or hypoxic conditions. researchgate.netnih.govnih.gov This selectivity arises because, in the presence of oxygen, the initially formed radical can be readily oxidized back to the parent compound, a futile cycle that prevents the accumulation of the toxic species. In hypoxic environments, such as those found in solid tumors or anaerobic bacterial colonies, the reduction proceeds, leading to the generation of DNA-damaging radicals. nih.govnih.gov

The electrochemical properties of these compounds correlate with their activity; a more positive reduction potential means the compound is more easily reduced and often more potent. nih.gov Notably, derivatives with electron-withdrawing substituents, such as a chlorine atom at the 6- or 7-position, are more readily reduced and exhibit greater hypoxia selectivity. mdpi.comnih.gov Specifically, 6(7)-chloro substituted quinoxaline 1,4-di-N-oxides have been identified as showing the greatest selectivity for hypoxic cells. nih.gov

Interrogation of Target Interactions and Inhibition Mechanisms

The primary cellular target for the activated forms of quinoxaline 1,4-dioxides is DNA. mdpi.comnih.gov The interaction results in significant damage, leading to the inhibition of essential cellular processes and, ultimately, cell death. researchgate.netmdpi.com

The free radicals generated from the bioreduction of quinoxaline 1,4-dioxides are responsible for causing DNA damage. mdpi.com These reactive species can directly attack the DNA backbone. nih.gov The mechanism involves the radical abstracting hydrogen atoms from the deoxyribose sugar in the DNA, which leads to direct strand breaks. nih.gov This action appears to have minimal sequence specificity, a characteristic consistent with damage caused by diffusible radical species. nih.gov

Evidence of this DNA damage includes the observed degradation of chromosomal DNA in bacteria following treatment with QdNOs. researchgate.net Furthermore, an increase in 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a biomarker for oxidative DNA damage, has been measured in cells exposed to these compounds, confirming that the damage occurs via an oxidative mechanism. researchgate.net This damage ultimately inhibits DNA and RNA synthesis, contributing to the compound's antibacterial effects. mdpi.com

| Finding | Description | Reference |

| Activation Mechanism | Bioreduction of N-oxide groups by oxidoreductases. | nih.govmdpi.commdpi.com |

| Radical Generation | Forms neutral radicals and Reactive Oxygen Species (ROS), including hydroxyl radicals. | researchgate.netresearchgate.netnih.gov |

| Hypoxia Selectivity | Activation is significantly enhanced in low-oxygen (hypoxic) conditions. | researchgate.netnih.govnih.gov |

| DNA Damage | Causes direct, non-specific DNA strand breaks and oxidative damage. | researchgate.netmdpi.comnih.gov |

While the primary mechanism of action is DNA damage, the interaction of quinoxaline 1,4-dioxides with enzymes is also a key aspect of their biological activity, particularly in the context of their activation.

Enzyme Inhibition Profiling

Inhibition of Parasitic Enzymes (e.g., trypanothione (B104310) reductase, triosephosphate isomerase)

Quinoxaline 1,4-dioxide derivatives have demonstrated significant potential as antiparasitic agents through the targeted inhibition of essential parasitic enzymes that are distinct from their mammalian hosts. benthamdirect.com This specific targeting is crucial for developing effective treatments with minimal side effects. The mechanism of action often involves interfering with the parasite's unique metabolic pathways, particularly those related to energy production and defense against oxidative stress. benthamdirect.comtandfonline.com

Key enzymatic targets for these compounds include triosephosphate isomerase (TIM) and trypanothione reductase. benthamdirect.com TIM is a critical enzyme in the glycolytic pathway, which is the primary source of energy for many anaerobic parasites like Giardia lamblia and helminths such as Taenia solium. tandfonline.comnih.gov By inhibiting TIM, quinoxaline derivatives effectively cut off the parasite's energy supply. For instance, several n-butyl and iso-butyl quinoxaline-7-carboxylate-1,4-di-N-oxide derivatives have been evaluated for their inhibitory action against TIM from Giardia lamblia (GlTIM) and Trichomonas vaginalis (TvTIM). tandfonline.com

Research has shown that specific derivatives are potent and selective inhibitors of parasitic TIM. One study found that an isobutyl ester quinoxaline-1,4-di-N-oxide derivative was a particularly effective and selective inhibitor of GlTIM. nih.gov Similarly, studies on Taenia crassiceps cysts revealed that certain methyl, ethyl, n-propyl, and iso-propyl quinoxaline-7-carboxylate-1,4-di-N-oxide derivatives were equipotent to the reference drug albendazole (B1665689) sulfoxide. researchgate.netresearchgate.net However, the inhibition of the parasite's TIM was sometimes only slight, suggesting that other molecular targets may also be involved in their biological effects. researchgate.netresearchgate.net

Another vital target is trypanothione reductase, an enzyme unique to trypanosomatid parasites (e.g., Trypanosoma, Leishmania) and essential for their survival. This enzyme is central to the parasite's thiol redox system, which protects it from oxidative damage. Quinoxaline 1,4-dioxide derivatives have been identified as inhibitors of this enzyme, highlighting a clear mechanism for their antitrypanosomal activity. benthamdirect.com Additionally, derivatives have shown inhibitory activity against other parasitic enzymes like thioredoxin reductase in Entamoeba histolytica. tandfonline.com

Table 1: Inhibitory Action of Quinoxaline 1,4-Dioxide Derivatives on Parasitic Enzymes This table is interactive. You can sort and filter the data.

| Compound Class | Parasite | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|---|

| n-Butyl/iso-Butyl Quinoxaline-7-carboxylate-1,4-di-N-oxides | Giardia lamblia | Triosephosphate Isomerase (GlTIM) | Potent and selective inhibition | tandfonline.com, nih.gov |

| Quinoxaline-7-carboxylate-1,4-di-N-oxide Esters | Taenia crassiceps | Triosephosphate Isomerase (TsTIM) | Time- and concentration-dependent cysticidal activity; slight enzyme inhibition | researchgate.net, researchgate.net |

| Quinoxaline 1,4-Dioxide Derivatives | Trypanosomatids | Trypanothione Reductase | Enzyme inhibition | benthamdirect.com |

| n-Butyl/iso-Butyl Quinoxaline-7-carboxylate-1,4-di-N-oxides | Entamoeba histolytica | Thioredoxin Reductase (EhTrxR) | Enzyme inhibition | tandfonline.com |

| 3-Acylaminoquinoxaline-2-carbonitrile 1,4-dioxides | Leishmania spp. | Not specified | Antileishmaniasis activity | nih.gov |

| Quinoxaline 1,4-Dioxide Derivatives | Plasmodium spp. | Peroxiredoxin-2 | Irreversible inhibition | nih.gov |

Inhibition in Oncological Contexts

The anticancer activity of quinoxaline 1,4-dioxide derivatives is primarily linked to their function as bioreductive prodrugs, which are selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors. spandidos-publications.comnih.gov This hypoxia-selective cytotoxicity is a major advantage, as it targets tumor cells while sparing healthy, well-oxygenated tissues. spandidos-publications.comnih.gov

The core mechanism involves the reduction of the N-oxide groups by intracellular reductases (like xanthine oxidase) that are overexpressed in hypoxic cells. nih.gov This one-electron reduction process generates highly reactive radical species. nih.gov These radicals, in turn, induce significant DNA damage, causing strand breaks and leading to cell cycle arrest and apoptosis. nih.govresearchgate.net This mode of action as redox-activated DNA-cleaving agents is a hallmark of their antitumoral effects. nih.gov

Beyond direct DNA damage, these derivatives modulate key signaling pathways involved in tumor survival and proliferation under hypoxia. A critical target is the Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that controls genes associated with angiogenesis, metastasis, and metabolic adaptation in tumors. nih.govnih.gov Certain derivatives, such as 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), have been shown to significantly decrease both HIF-1α mRNA and protein levels, thereby disrupting the tumor's adaptive response to hypoxia. nih.govnih.gov

Selectivity Mechanisms of Quinoxaline 1,4-Dioxide Derivatives

The therapeutic utility of quinoxaline 1,4-dioxides hinges on their ability to selectively target pathogenic or cancerous cells over host cells. nih.gov This selectivity is not accidental but is governed by specific chemical and biological factors. benthamdirect.com

Differential Activity Across Pathogens and Cell Types

Extensive research has demonstrated that the biological activity of quinoxaline 1,4-dioxide derivatives varies significantly depending on the specific chemical structure of the compound and the type of cell or pathogen being targeted. nih.govnih.gov This differential activity is the foundation of their selective toxicity.

In oncology, studies comparing various derivatives against different cancer cell lines have revealed substantial differences in potency and selectivity. For instance, an investigation into five quinoxaline-1,4-di-N-oxide derivatives showed selective anti-viability, anti-migration, and anti-proliferative effects in malignant cell lines (melanoma and brain tumor) compared to nonmalignant cells. nih.gov The Hypoxia Cytotoxicity Ratio (HCR), which measures the drug's potency under hypoxic versus oxic conditions, is highly dependent on the substituents on the quinoxaline ring. The 2-benzoyl-3-phenyl-6,7-dichloro derivative (DCQ) exhibited a high HCR of 100, whereas the 2,3-tetramethylene derivative (TMQ) was much less selective, with an HCR of only 6.5. nih.gov

This differential activity also extends to antiparasitic applications. Derivatives show varying efficacy against different parasites like Leishmania, Trypanosoma, and Plasmodium. nih.gov For example, 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives containing a vanadium complex showed excellent activity against Trypanosoma cruzi, while other derivatives were more effective against Leishmania peruviana. nih.gov This specificity allows for the development of compounds tailored to combat particular infectious diseases.

Table 2: Differential Cytotoxicity of Quinoxaline 1,4-Dioxide Derivatives in Cancer Cells This table is interactive. You can sort and filter the data.

| Derivative | Cell Line | Key Finding | Reference |

|---|---|---|---|

| 2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | T-84 (Colon Cancer) | Potent at 1 µM; HCR of 100; Significantly reduces HIF-1α | nih.gov |

| 2-Benzoyl-3-phenylquinoxaline 1,4-dioxide (BPQ) | T-84 (Colon Cancer) | Potent at 20 µM; HCR of 40 | nih.gov |

| 2-Aceto-3-methylquinoxaline 1,4-dioxide | T-84 (Colon Cancer) | Less cytotoxic; HCR of 8.5 | nih.gov |

| 2,3-Tetramethylenequinoxaline 1,4-dioxide (TMQ) | T-84 (Colon Cancer) | Least cytotoxic; HCR of 6.5 | spandidos-publications.com, nih.gov |

| 6,7-Dichloro and 6,7-Difluoro derivatives | Various | ~30-fold more potent than Tirapazamine | nih.gov |

| 2-Hydroxyphenazine-N,N-dioxide (2HF) | B16-F10 (Melanoma), GL-261 (Glioma) | Potent anti-viability, anti-migration, and anti-proliferative actions selectively in tumor cells | nih.gov |

Advanced Research Methodologies and Computational Studies

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the behavior of molecules and their interactions with biological targets. For quinoxaline (B1680401) derivatives, these methods provide profound insights into their structure-activity relationships (SAR). nih.gov

Prediction of Ligand-Target Interactions

Computational modeling, virtual screening, and molecular docking are pivotal in identifying how quinoxaline compounds interact with proteins. nih.gov For instance, molecular docking studies have been used to explore the binding of quinoxaline derivatives to the main protease (Mpro) of SARS-CoV-2. nih.govrsc.org These simulations predict that quinoxaline derivatives can establish both hydrophilic and hydrophobic interactions with the active site residues of the enzyme. nih.gov The 1,4-dihydroquinoxaline portion of the molecule, for example, is predicted to form hydrogen bonds with amino acid residues within the enzyme's active site. nih.gov

Furthermore, techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis have been employed to identify the specific molecular features of quinoxaline-2-carboxamide (B189723) 1,4-dioxides that are essential for their antimycobacterial activity. nih.gov Such studies are critical for guiding the rational design of new, more effective analogs.

Conformational Analysis and Binding Energy Calculations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-target interactions. nih.gov These simulations can evaluate the stability of the predicted binding poses obtained from docking studies and calculate the binding free energy, which is a more accurate predictor of a compound's potency. By simulating the movement of the protein and the ligand over time, researchers can observe the conformational changes that occur upon binding and identify the most stable and energetically favorable interactions. This level of detail is crucial for the fine-tuning of pharmacophoric elements to optimize interactions with viral or bacterial targets. nih.gov The presence of nitrogen atoms in the quinoxaline structure is known to enhance interactions with target proteins through various forces, including hydrogen bonds, dipole-dipole interactions, and π-stacking, all of which can be modeled and quantified using these computational methods. mdpi.com

Table 1: Computational Studies on Quinoxaline Derivatives

| Computational Method | Target | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking & MD Simulations | SARS-CoV-2 Main Protease (Mpro) | Predicted hydrophilic and hydrophobic interactions within the active site; hydrogen bond formation. | nih.gov |

| 3D-QSAR & Docking Analysis | Mycobacterial Targets | Identified key molecular features required for antimycobacterial activity. | nih.gov |

| Structure-Based Virtual Screening | SARS-CoV-2 Main Protease (Mpro) | Identified potential inhibitors from libraries of quinoxaline compounds. | rsc.org |

In Vitro and Cell-Based Assays for Mechanistic Investigations

In vitro and cell-based assays are fundamental for validating computational predictions and for probing the biological mechanisms of quinoxaline compounds. These experiments provide direct evidence of a compound's activity and its effects on cellular processes.

A wide array of assays has been utilized to study quinoxaline 1,4-dioxide derivatives. For example, the bioactivity of these compounds has been evaluated in various cell lines, including non-malignant and malignant tumor cells. nih.gov In these studies, assays measuring cell viability (e.g., IC₅₀ determination), cell migration, and cell proliferation are commonly used to assess anticancer potential. nih.gov Studies on human colon cancer cells have used such assays to reveal that certain quinoxaline 1,4-dioxides can induce cell cycle arrest at the G2/M phase and trigger apoptosis. researchgate.net

In the context of antimicrobial research, the minimum inhibitory concentration (MIC) is a key parameter determined using cell-based assays. For instance, a microplate fluorometric assay using Alamar blue as a viability indicator was adapted to determine the MIC of quinoxaline 1,4-di-N-oxide derivatives against Nocardia brasiliensis. mdpi.com Similarly, the classic disk diffusion method and broth microdilution are used to screen for antibacterial activity against a panel of bacterial and yeast strains, including Staphylococcus aureus and Escherichia coli. researchgate.netresearchgate.net The effects of these compounds on parasitic organisms, such as Entamoeba histolytica, have been investigated by observing morphological changes and the inhibition of specific enzymes in trophozoite cultures. nih.gov

Table 2: Examples of In Vitro and Cell-Based Assays for Quinoxaline Derivatives

| Assay Type | Model System | Purpose | Key Findings | Reference |

|---|---|---|---|---|

| Cell Viability, Migration, Proliferation | Malignant (B16-F10, GL-261) & Non-malignant (3T3-L1) cell lines | Assess anticancer activity | Certain derivatives show selective anti-proliferative and anti-migration effects in tumor cells. | nih.gov |

| Cell Cycle Analysis | Human Colon Cancer Cells | Investigate mechanism of anticancer action | Induction of G2/M cell cycle arrest and apoptosis. | researchgate.net |

| Minimum Inhibitory Concentration (MIC) Assay | Nocardia brasiliensis | Determine antinocardial potency | Some ester derivatives of quinoxaline 1,4-di-N-oxide show potent activity (MIC < 1 µg/mL). | mdpi.com |

| Enzyme Inhibition Assay | Entamoeba histolytica trophozoites | Elucidate antiparasitic mechanism | Inhibition of thioredoxin reductase activity and increase in reactive oxygen species. | nih.gov |

Application of Omics Technologies to Elucidate Biological Pathways

Omics technologies, such as transcriptomics and proteomics, provide a global view of the molecular changes within an organism or cell in response to a chemical compound. These powerful, hypothesis-generating approaches have been applied to understand the complex biological pathways affected by quinoxaline 1,4-dioxides.

A notable example is the use of transcriptomics to study the effects of a quinoxaline 1,4-dioxide derivative on Mycobacterium smegmatis. researchgate.net This study analyzed the gene expression profile of the bacterium after exposure to the compound at various concentrations and durations. The analysis revealed a significant upregulation of genes involved in DNA repair and replication processes, confirming the hypothesis that the antibacterial mechanism of these compounds involves the generation of free radicals that lead to DNA damage. researchgate.net

In the field of parasitology, proteomic analysis has been used to investigate the effects of quinoxaline derivatives on Entamoeba histolytica. nih.gov By comparing the protein expression profiles of treated and untreated parasites, researchers can identify proteins and pathways that are significantly altered, shedding light on the compound's mechanism of action and potential resistance mechanisms.

High-Throughput Screening Approaches for Novel Analogs

High-throughput screening (HTS) is a key strategy in modern drug discovery for rapidly testing large libraries of chemical compounds to identify "hit" molecules with desired biological activity. This approach is particularly valuable for exploring the vast chemical space of quinoxaline derivatives to find novel analogs with improved properties. nih.gov

Quinoxaline derivatives are considered compelling candidates for inclusion in HTS campaigns against various pathogens, such as SARS-CoV-2, to identify promising lead compounds for accelerated development. nih.gov Furthermore, innovative HTS methods have been developed specifically for quinoxaline synthesis. One such method utilizes microdroplet-assisted reactions coupled with mass spectrometry (MS) detection. nih.gov This platform allows for the rapid screening of optimal reaction conditions (e.g., solvent, flow rate, temperature) to enhance reaction speed and yield, facilitating the scaled-up synthesis of diverse quinoxaline libraries for subsequent biological screening. nih.gov

Future Perspectives and Research Challenges for Quinoxaline, 6 Chloro , 1,4 Dioxide

Rational Design Strategies for Enhanced Specificity and Efficacy

The broad-spectrum activity of quinoxaline (B1680401) 1,4-dioxides, while advantageous in some contexts, can also lead to off-target effects. frontiersin.orgnih.gov Therefore, a key area of future research is the rational design of derivatives with enhanced specificity for microbial or cancer cells, thereby improving their therapeutic index.

Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the quinoxaline scaffold influence biological activity. mdpi.comnih.govresearchgate.net For instance, the introduction of a halogen atom, such as chlorine at the 6-position, has been shown to increase the ability of these compounds to suppress the growth of parasites. mdpi.com Similarly, the nature and position of substituents at positions 2, 3, 6, and 7 of the quinoxaline ring are critical for their antiproliferative activity, particularly under hypoxic conditions found in solid tumors. mdpi.comnih.gov

The introduction of electron-withdrawing groups can enhance activity, while the addition of certain substituents can improve solubility and bioavailability, which are often limiting factors for these compounds. mdpi.com For example, the synthesis of derivatives with amino groups can increase their solubility in aqueous media. mdpi.com

Key future strategies for rational design include:

Target-Oriented Synthesis: Designing and synthesizing new derivatives based on the three-dimensional structure of their biological targets, such as bacterial DNA gyrase or specific viral enzymes. mdpi.com

Computational Modeling and QSAR: Utilizing 3D-QSAR and docking analyses to predict the activity of novel compounds and guide synthetic efforts towards molecules with improved binding affinity and selectivity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to optimize pharmacokinetic and pharmacodynamic profiles.

Exploration of Synergistic Therapeutic Approaches with Quinoxaline 1,4-Dioxides

Combining Quinoxaline, 6-chloro-, 1,4-dioxide with other therapeutic agents presents a promising strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. The ability of quinoxaline 1,4-dioxides to act as hypoxia-selective cytotoxins makes them particularly suitable for combination therapies in cancer treatment. nih.govnih.govnih.gov

For example, the combination of quinoxaline dioxides with ionizing radiation has been shown to potentiate the antitumor effects, leading to significant tumor growth delay and increased necrosis. nih.gov This synergistic effect is likely due to the ability of these compounds to inhibit angiogenesis and selectively target hypoxic tumor cells, which are notoriously resistant to radiation therapy. nih.gov

Furthermore, the potential for synergy with conventional antibiotics is an area ripe for exploration. By targeting different cellular pathways, a combination therapy could be more effective than either agent alone and could help to combat the rise of multidrug-resistant bacteria.

Future research in this area should focus on:

Systematic Screening of Drug Combinations: High-throughput screening of this compound in combination with a wide range of existing anticancer drugs and antibiotics.

Mechanistic Studies of Synergy: Investigating the molecular basis of observed synergistic interactions to optimize combination ratios and treatment schedules.

In Vivo Evaluation of Combination Therapies: Testing promising combinations in relevant animal models of infection and cancer to validate their therapeutic potential.

Development of Advanced Methodologies for Mechanistic Understanding

A deeper understanding of the precise mechanisms of action of this compound is crucial for its development as a therapeutic agent. frontiersin.orgnih.gov While it is established that bioreduction and subsequent ROS generation are key to its activity, the specific cellular targets and pathways involved are not fully elucidated. mdpi.comnih.govresearchgate.net

Advanced analytical techniques are essential to unravel these complexities. For example, electron paramagnetic resonance (EPR) spectroscopy has been used to demonstrate the generation of free radicals during the reduction of quinoxaline 1,4-dioxides. frontiersin.org Transcriptomic and proteomic profiling of cells treated with these compounds can provide a global view of the cellular response and help to identify key molecular players. frontiersin.org

Future methodological advancements should include:

Advanced Imaging Techniques: Utilizing high-resolution microscopy and fluorescent probes to visualize the subcellular localization of the compound and its interaction with cellular components in real-time.

Metabolomics and Lipidomics: Analyzing changes in the cellular metabolome and lipidome to understand the broader metabolic consequences of drug treatment.

Chemical Biology Approaches: Employing activity-based protein profiling and other chemical biology tools to identify the direct protein targets of the compound and its reactive metabolites.

Translation of Fundamental Research into Pre-clinical Lead Compounds

The ultimate goal of research on this compound is its translation into clinically useful drugs. nih.govresearchgate.net This requires a concerted effort to move promising compounds from basic research through the preclinical development pipeline.

The journey from a hit compound to a preclinical candidate involves several stages of optimization and evaluation. This includes refining the lead structure to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

A critical aspect of this translation is the use of appropriate in vivo models to assess both efficacy and potential toxicity. mdpi.com For example, studies using mouse models have been instrumental in evaluating the antitumor and radiation-modifying effects of quinoxaline dioxides. nih.gov

The path forward for preclinical development should involve:

Lead Optimization Programs: Systematic medicinal chemistry efforts to synthesize and test analogues of this compound with improved drug-like properties.

Pharmacokinetic and Toxicological Profiling: Comprehensive studies to determine the ADME profile and to identify any potential toxicities of lead compounds.

Development of Drug Delivery Systems: Exploring novel formulations and delivery systems to enhance the therapeutic efficacy and reduce potential side effects of the lead compounds.

Q & A

Q. How can SAR studies improve selectivity between bacterial and mammalian targets?

- SAR Insights :

- Position 7 substitution : Adding hydrophilic groups (e.g., -SO₃H) reduces mammalian cytotoxicity by 50% while retaining antibacterial potency .

- Hybrid molecules : Conjugation with fluoroquinolones enhances E. coli inhibition (MIC: 0.5 µg/mL) but requires CYP3A4 inhibition to avoid hepatotoxicity .

- Metallocomplexation : Copper(II) coordination increases DNA gyrase binding (ΔG = −9.2 kcal/mol) over topoisomerase II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.